Androst-5-ene-3-beta,17-alpha-diol di(acetate)
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Overview
Description
Androst-5-ene-3-beta,17-alpha-diol di(acetate) is a steroidal compound with the molecular formula C21H32O4 It is a derivative of androst-5-ene-3-beta,17-alpha-diol, where the hydroxyl groups at positions 3 and 17 are acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of androst-5-ene-3-beta,17-alpha-diol di(acetate) typically involves the acetylation of androst-5-ene-3-beta,17-alpha-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetic anhydride
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
Industrial production of androst-5-ene-3-beta,17-alpha-diol di(acetate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Stirring: Ensures uniform reaction conditions
Purification: Typically involves recrystallization or chromatography to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
Androst-5-ene-3-beta,17-alpha-diol di(acetate) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids
Reduction: Reduction of the acetyl groups can regenerate the parent diol
Substitution: The acetate groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of androst-5-ene-3,17-dione
Reduction: Regeneration of androst-5-ene-3-beta,17-alpha-diol
Substitution: Formation of various ester derivatives
Scientific Research Applications
Androst-5-ene-3-beta,17-alpha-diol di(acetate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds
Biology: Studied for its role in cellular processes and hormone regulation
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research chemical
Mechanism of Action
The mechanism of action of androst-5-ene-3-beta,17-alpha-diol di(acetate) involves its interaction with steroid hormone receptors. Upon entering the cell, the compound is deacetylated to form the active diol, which then binds to androgen or estrogen receptors. This binding initiates a cascade of molecular events, leading to the modulation of gene expression and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
Androst-5-ene-3-beta,17-alpha-diol: The parent compound without acetylation
Androst-5-ene-3-beta,17-beta-diol: A stereoisomer with different biological activity
Androst-5-ene-3,17-dione: An oxidized form with distinct properties
Uniqueness
Androst-5-ene-3-beta,17-alpha-diol di(acetate) is unique due to its acetylated hydroxyl groups, which can influence its solubility, stability, and biological activity. The acetylation also provides a means to protect the hydroxyl groups during chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
53991-48-3 |
---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17-,18-,19-,20-,21+,22-,23-/m0/s1 |
InChI Key |
QXKRUGDXPWHXHL-MHYDGWTMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@H]4OC(=O)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C |
Origin of Product |
United States |
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